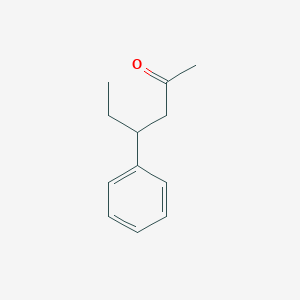

4-Phenyl-2-hexanone

Description

Properties

IUPAC Name |

4-phenylhexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-11(9-10(2)13)12-7-5-4-6-8-12/h4-8,11H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKATTRGTKYSNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenyl-2-hexanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 2-hexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H6+CH3(CH2)3COCH3AlCl3C6H5(CH2)3COCH3+HCl

Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-hexanone to form this compound after hydrolysis:

C6H5MgBr+CH3(CH2)3COCH3H2OC6H5(CH2)3COCH3+MgBrOH

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-hexanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: It can be reduced to secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 or LiAlH4 in anhydrous conditions.

Substitution: Nitration with HNO3 and H2SO4, halogenation with Cl2 or Br2 in the presence of a catalyst.

Major Products

Oxidation: 4-Phenylhexanoic acid.

Reduction: 4-Phenyl-2-hexanol.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Applications

4-Phenyl-2-hexanone serves as an intermediate in organic synthesis , facilitating the production of more complex molecules. Its reactivity allows for various transformations:

- Oxidation : It can be oxidized to produce 4-phenylhexanoic acid.

- Reduction : The compound can be reduced to yield 4-phenyl-2-hexanol.

- Substitution : It can undergo substitution reactions to form various substituted phenyl derivatives depending on the introduced substituents.

Biological Applications

Research has indicated that this compound may possess potential biological activities. Studies are ongoing to explore:

- Enzyme Interactions : The compound's structural characteristics allow it to interact with various enzymes, which could lead to significant biological effects.

- Antiviral Activity : In related studies, derivatives of phenyl-containing compounds have shown antiviral properties against viruses such as Coxsackievirus B4 and adenovirus type 7 . This suggests potential avenues for further investigation into the antiviral capabilities of this compound and its derivatives.

Medicinal Applications

The structural similarity of this compound to pharmacologically active compounds positions it as a candidate for drug development. Its applications in medicine include:

- Drug Development : Research is being conducted to evaluate its efficacy as a precursor for new therapeutic agents, particularly in the context of anticancer drugs .

Industrial Applications

In the industrial sector, this compound is utilized primarily due to its aromatic properties:

- Fragrance and Flavoring Agents : Its pleasant aroma makes it suitable for use in the production of fragrances and flavoring agents .

Table 1: Summary of Applications of this compound

Mechanism of Action

The mechanism of action of 4-Phenyl-2-hexanone involves its interaction with various molecular targets. In reduction reactions, it acts as an electrophile, accepting electrons from nucleophiles such as hydride ions. In oxidation reactions, it donates electrons to oxidizing agents. The phenyl group can participate in resonance stabilization, influencing the reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 4-phenyl-2-hexanone, differing in chain length, substituents, or functional groups:

Physicochemical Properties

- Volatility and Boiling Points: 2-Hexanone (b.p. ~127°C) is more volatile than this compound due to the absence of a bulky phenyl group . 4-Phenyl-2-butanone likely has a lower boiling point than this compound due to shorter chain length .

- Solubility: The phenolic hydroxyl group in raspberry ketone improves water solubility compared to non-hydroxylated analogs like 4-phenyl-2-butanone . 4-Heptylcyclohexanone’s cyclohexane ring and long alkyl chain render it highly lipophilic .

Biological Activity

4-Phenyl-2-hexanone, a ketone compound with the molecular formula CHO, has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a phenyl group attached to a hexanone backbone. This configuration contributes to its chemical reactivity and biological interactions. The compound's properties, such as lipophilicity and molecular weight, play significant roles in its pharmacokinetics and bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative activities against various cancer cell lines. For instance, a study demonstrated that derivatives of 4-phenyl compounds showed promising results against colorectal adenocarcinoma (COLO205), renal cell carcinoma (A498), non-small-cell lung cancer (H460), and liver cancer (Hep3B) cells. The half-maximal inhibitory concentration (IC) values for these compounds ranged from 0.32 μM to 0.89 μM, indicating potent anticancer activity .

The mechanisms underlying the anticancer effects of this compound derivatives often involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that these compounds bind effectively to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 4-phenyl derivatives. Electron-donating groups such as -CH and -OCH have been shown to enhance anti-proliferative activity compared to electron-withdrawing groups like -Br and -Cl .

| Substituent | Effect on Activity |

|---|---|

| -CH | Increased activity |

| -OCH | Increased activity |

| -Br | Decreased activity |

| -Cl | Decreased activity |

Study on Antiproliferative Activity

In a comparative study, various derivatives of 4-phenyl compounds were synthesized and tested for their antiproliferative effects using the MTT assay. The results indicated that certain modifications significantly enhanced their efficacy against selected cancer cell lines. The study provided detailed IC values for each compound tested, underscoring the importance of structural modifications in enhancing biological activity .

Pharmacokinetics and Toxicity Profile

Pharmacokinetic studies have shown that this compound exhibits favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Notably, these compounds displayed good drug-likeness with minimal cardiotoxic effects or carcinogenicity risks. However, potential drug-drug interactions were noted, necessitating further exploration in clinical settings .

Q & A

Basic: What are the common synthetic routes for 4-phenyl-2-hexanone, and how can purity be optimized during synthesis?

This compound is typically synthesized via alkylation of phenylacetone derivatives or through Friedel-Crafts acylation using substituted benzene rings. A key method involves the reaction of phenylethylmagnesium bromide with methyl vinyl ketone, followed by acid-catalyzed cyclization. To optimize purity:

- Use distillation under reduced pressure to isolate the ketone from byproducts.

- Monitor reaction progress via thin-layer chromatography (TLC) with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1).

- Purify via column chromatography using silica gel, eluting with gradients of dichloromethane and methanol .

Basic: How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~208–212 ppm. The phenyl group’s aromatic carbons appear as multiple signals between 125–140 ppm, while the hexanone backbone carbons show distinct splitting patterns.

- IR Spectroscopy : A strong absorption band at ~1710 cm⁻¹ confirms the ketone group. Absence of peaks in the 3200–3500 cm⁻¹ range rules out alcohols or amines.

- Compare with PubChem data (CAS 2550-26-7 analogs) to validate assignments .

Advanced: What mechanistic insights govern the reaction of this compound with primary amines under acidic conditions?

The reaction proceeds via enamine formation , where the ketone undergoes nucleophilic attack by the amine, forming an unstable hemiaminal intermediate. Key factors:

- Equilibrium Control : Water removal (e.g., Dean-Stark trap) shifts equilibrium toward imine formation.

- Steric Effects : Bulky amines (e.g., cyclohexylamine) hinder nucleophilic attack, reducing yield.

- Kinetic Studies : Use stopped-flow IR to monitor intermediate formation rates .

Advanced: How do metabolic pathways of this compound contribute to neurotoxicity, and what models are used to study this?

Metabolism involves cytochrome P450-mediated oxidation to 2,5-hexanedione, a neurotoxic γ-diketone. Key steps:

- In Vitro Models : Liver microsomes from rats or humans are incubated with this compound; metabolites are quantified via LC-MS/MS .

- Neurotoxicity Screening : Differentiate metabolites using SH-SY5Y neuronal cells; measure axonal transport inhibition via fluorescence microscopy .

Advanced: What advanced mass spectrometry (MS) techniques elucidate the fragmentation patterns of this compound?

- High-Resolution MS (HRMS) : Identifies molecular ions (m/z 174.1 for [M+H]⁺) and fragments like m/z 105.0 (benzyl cation).

- Isotopic Labeling : Use ¹³C-labeled analogs to trace cleavage pathways (e.g., methyl radical loss from C4/C6 positions via 1,2-enol-olefin shifts).

- Metastable Ion Studies : Compare dissociation pathways in collision-induced vs. unimolecular decomposition .

Advanced: How should researchers address contradictions in reported reaction yields or spectroscopic data for this compound derivatives?

- Systematic Replication : Control variables (solvent purity, catalyst batch) and validate protocols using reference compounds (e.g., PubChem standards).

- Data Triangulation : Cross-check NMR/IR results with computational simulations (DFT for predicted spectra) or X-ray crystallography.

- Peer Review : Follow EPA’s framework for resolving toxicological data discrepancies (e.g., external validation of co-exposure effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.